methyl 4-(N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate
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Description
Methyl 4-(N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H24FN3O5S and its molecular weight is 449.5. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity
This compound has been evaluated for its cytotoxic activity against various cell lines . A series of N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated in vitro for their cytotoxic activity against A549, H460 and HT29 cell lines . Some of the target compounds possessed marked antiproliferative activity, superior to that of the reference drug sorafenib .
Anticancer Research
The compound has potential applications in anticancer research . It has been found to exhibit potent cytotoxicity, which could make it a promising candidate for the development of new anticancer drugs .
Drug Metabolism Studies
The compound can be used in drug metabolism studies . Understanding the metabolic pathways of new fentanyl analogs, including this compound, is crucial for interpreting toxicology results in acute intoxication cases or fatalities .
Development of New Synthetic Opioids
This compound is a fentanyl analog and can be used in the development of new synthetic opioids . Fentanyl and its analogs have high potential for producing addiction and severe adverse effects, including coma and death .
Treatment of Pain
As a fentanyl analog, this compound could potentially be used in the treatment of pain . Fentanyl is commonly used in anesthesia and pain treatment due to its high potency .
Forensic Toxicology
This compound can be used in forensic toxicology to confirm the uptake of such compounds in cases of acute intoxication or fatalities .
properties
IUPAC Name |
methyl 4-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-30-20(26)16-2-8-19(9-3-16)31(28,29)23-14-15-10-12-25(13-11-15)21(27)24-18-6-4-17(22)5-7-18/h2-9,15,23H,10-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOGDXNROWCJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.